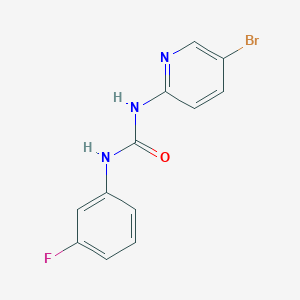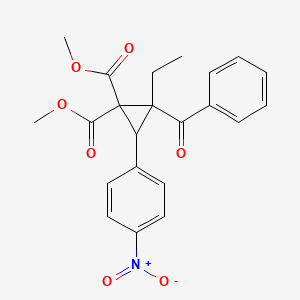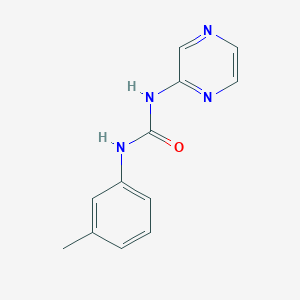
N-(5-bromo-2-pyridinyl)-N'-(3-fluorophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-bromo-2-pyridinyl)-N'-(3-fluorophenyl)urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is commonly known as BPU and is a potent inhibitor of several protein kinases, including the mitogen-activated protein kinase (MAPK) pathway. The purpose of
科学的研究の応用
BPU has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer. BPU has also been found to sensitize cancer cells to radiation therapy, making it a potential candidate for combination therapy.
In addition to cancer, BPU has also been studied for its potential applications in other diseases, such as Alzheimer's disease and Parkinson's disease. BPU has been found to inhibit the activity of protein kinases that are involved in the pathogenesis of these diseases, making it a potential therapeutic agent.
作用機序
BPU inhibits the activity of several protein kinases, including the N-(5-bromo-2-pyridinyl)-N'-(3-fluorophenyl)urea pathway. This pathway is involved in several cellular processes, including cell proliferation, differentiation, and survival. Inhibition of this pathway by BPU leads to the inhibition of cancer cell growth and sensitization of cancer cells to radiation therapy.
Biochemical and Physiological Effects:
BPU has been found to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect in cancer treatment. It has also been found to inhibit cell cycle progression, leading to the inhibition of cancer cell growth. BPU has been shown to have low toxicity in normal cells, making it a potential candidate for cancer therapy.
実験室実験の利点と制限
One of the advantages of BPU is its potency in inhibiting several protein kinases, making it a potential candidate for combination therapy with other drugs. BPU has also been shown to have low toxicity in normal cells, making it a safer alternative to other chemotherapeutic agents.
One of the limitations of BPU is its poor solubility in water, which can make it difficult to administer in vivo. BPU also has a short half-life, which can limit its effectiveness in vivo.
将来の方向性
Future research on BPU could focus on improving its solubility and half-life, making it a more effective therapeutic agent. BPU could also be studied for its potential applications in other diseases, such as neurodegenerative diseases and autoimmune diseases. Further studies could also investigate the potential for BPU to be used in combination therapy with other drugs for cancer treatment.
合成法
The synthesis of BPU involves the reaction of 5-bromo-2-pyridinylamine with 3-fluorobenzoyl isocyanate in the presence of a base. The resulting product is then purified using column chromatography to obtain pure BPU. This synthesis method has been optimized to yield high purity and high yield of BPU.
特性
IUPAC Name |
1-(5-bromopyridin-2-yl)-3-(3-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrFN3O/c13-8-4-5-11(15-7-8)17-12(18)16-10-3-1-2-9(14)6-10/h1-7H,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCZUBSNETVVCDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)NC2=NC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-allyl-5-{3-chloro-5-methoxy-4-[3-(2-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5376507.png)
![1-{[(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]carbonyl}cyclopropanecarboxamide](/img/structure/B5376512.png)
![3-{[(2-methoxyphenyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5376518.png)
![1-(5-ethylpyrazolo[1,5-a]pyrimidin-7-yl)-4-phenyl-4-piperidinol](/img/structure/B5376524.png)

![(3R*,3aR*,7aR*)-1-[(2-cyclopropylpyrimidin-5-yl)carbonyl]-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5376538.png)

![1-[(2-methoxyphenyl)acetyl]-4-(2-phenylethyl)piperazine](/img/structure/B5376549.png)
![4-[(7-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)carbonyl]piperazine-2-carboxylic acid](/img/structure/B5376558.png)

![methyl 4-(4-fluorophenyl)-2-{[(2-pyrimidinylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5376581.png)
![6-{3-[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]-3-oxopropyl}pyridazin-3(2H)-one](/img/structure/B5376592.png)
![3,5-bis[(2-pyridinylthio)methyl]-4H-1,2,4-triazol-4-amine](/img/structure/B5376597.png)
![2-{[3-hydroxy-3-(hydroxymethyl)-1-piperidinyl]methyl}-3,5-dimethyl-4(1H)-pyridinone](/img/structure/B5376602.png)